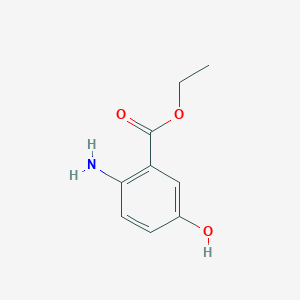
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide
Descripción general
Descripción
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is a chemical compound with the molecular formula C10H8N2O4 It is characterized by the presence of a phthalimide group attached to an acetamide moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide typically involves the reaction of phthalimide with chloroacetic acid or its derivatives. One common method includes the following steps:
Formation of Phthalimide Anion: Phthalimide is treated with a strong base such as sodium hydride (NaH) to form the phthalimide anion.
Nucleophilic Substitution: The phthalimide anion reacts with chloroacetic acid or its ester derivative under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and acetic acid.
Substitution Reactions: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various nucleophiles such as amines or alcohols can be used under reflux conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Phthalimide and acetic acid.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation/Reduction: Different oxidation states of the compound or reduced forms.
Aplicaciones Científicas De Investigación
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The phthalimide group is known for its ability to form stable complexes with metal ions, which can be exploited in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-Phthaloylglycine: A similar compound with a glycine moiety instead of an acetamide group.
Phthalimidooxyacetic Acid: Another derivative with an acetic acid moiety.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is unique due to its specific structure, which combines the properties of phthalimide and acetamide. This combination allows for versatile chemical reactivity and a wide range of applications in different fields.
Propiedades
Número CAS |
113211-25-9 |
|---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-8(13)5-16-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13) |
Clave InChI |
GEOOVYBHZDGENN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,d]thiophene-3,7-dicarboxylic acid](/img/structure/B8810957.png)
![Methyl 2-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8810958.png)










![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
